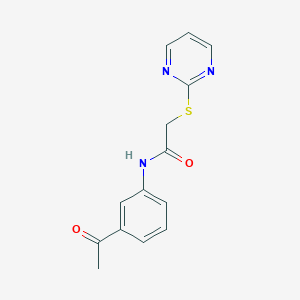![molecular formula C10H14N2O3 B299324 N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
N-[2-(3-methoxyphenoxy)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-methoxyphenoxy)ethyl]urea, also known as A-317491, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective P2X3 and P2X2/3 receptor antagonists, which are involved in the transmission of pain signals in the nervous system.
作用機序
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]urea involves the selective blockade of P2X3 and P2X2/3 receptors, which are expressed on sensory neurons involved in the transmission of pain signals. By blocking these receptors, N-[2-(3-methoxyphenoxy)ethyl]urea reduces the transmission of pain signals, leading to a reduction in pain sensitivity.
Biochemical and Physiological Effects:
N-[2-(3-methoxyphenoxy)ethyl]urea has been shown to have several biochemical and physiological effects, particularly in the nervous system. This compound selectively blocks P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, N-[2-(3-methoxyphenoxy)ethyl]urea reduces the transmission of pain signals, leading to a reduction in pain sensitivity. Additionally, N-[2-(3-methoxyphenoxy)ethyl]urea has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of chronic pain.
実験室実験の利点と制限
N-[2-(3-methoxyphenoxy)ethyl]urea has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry. Additionally, N-[2-(3-methoxyphenoxy)ethyl]urea has been shown to be highly selective for P2X3 and P2X2/3 receptors, which may reduce the potential for off-target effects. However, one limitation is that the exact mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]urea is not fully understood, which may complicate its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[2-(3-methoxyphenoxy)ethyl]urea. One potential direction is the further optimization of the synthesis method to improve yield and purity. Additionally, further preclinical studies are needed to fully understand the mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]urea and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(3-methoxyphenoxy)ethyl]urea in humans, particularly in the treatment of chronic pain.
合成法
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]urea involves the condensation of 3-methoxyphenol with ethyl carbamate in the presence of a base, followed by the addition of a diisocyanate to form the final product. This method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[2-(3-methoxyphenoxy)ethyl]urea has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain. This compound has been shown to selectively block P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals in the nervous system. In preclinical studies, N-[2-(3-methoxyphenoxy)ethyl]urea has been shown to reduce pain sensitivity in various animal models of chronic pain, including neuropathic pain and osteoarthritis.
特性
製品名 |
N-[2-(3-methoxyphenoxy)ethyl]urea |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
2-(3-methoxyphenoxy)ethylurea |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-3-2-4-9(7-8)15-6-5-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) |
InChIキー |
YNYSPBPIUQEBPI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCNC(=O)N |
正規SMILES |
COC1=CC(=CC=C1)OCCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299257.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B299268.png)